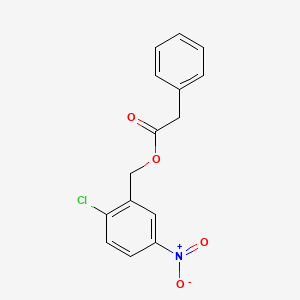

(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate

Description

(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is a benzyl ester derivative of phenylacetic acid, characterized by a 2-chloro-5-nitro-substituted benzyl group. Its structure combines a phenylacetate core with electron-withdrawing substituents (chloro and nitro groups) on the aromatic ring. This compound is identified by multiple synonyms, including ZINC135807, AKOS005107027, and ST028868, with CAS registry number 777-37-7 .

The synthesis of analogous phenylacetate esters typically involves nucleophilic substitution or esterification reactions. For example, methyl 2-bromo-2-phenylacetate can react with phenolic derivatives (e.g., o-vanillin) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF, yielding high-purity products (e.g., 85% yield for methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate) .

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)methyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-14-7-6-13(17(19)20)9-12(14)10-21-15(18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEURPYXGYUFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chloro group can be substituted with nucleophiles such as hydroxide ions to form corresponding hydroxyl derivatives.

Common Reagents and Conditions

Reduction: Pd/C and hydrogen gas.

Substitution: Aqueous potassium hydroxide (KOH) solution.

Major Products Formed

Reduction: 2-chloro-5-aminophenyl)methyl 2-phenylacetate.

Substitution: 2-hydroxy-5-nitrophenyl)methyl 2-phenylacetate.

Scientific Research Applications

(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: For the development of potential therapeutic agents.

Drug Development: As a precursor in the synthesis of pharmacologically active compounds

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate with key analogues, emphasizing substituent variations and functional properties:

Reactivity and Functional Group Interactions

- Electron-Withdrawing Effects : The 2-chloro-5-nitro substitution in the target compound creates a strongly electron-deficient aromatic system, enhancing its electrophilicity compared to analogues with electron-donating groups (e.g., methoxy in ). This may favor nucleophilic aromatic substitution reactions or interactions with biological targets.

- Microbial Interactions: Ethyl 2-phenylacetate (lacking nitro/chloro groups) shows high correlation with C. boidinii , while methyl 3-phenylpropanoate (longer alkyl chain) correlates with P. membranifaciens. The nitro and chloro groups in the target compound may reduce microbial affinity due to increased toxicity or reduced biodegradability.

Biological Activity

(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both chloro and nitro substituents, suggests potential biological activities that merit thorough investigation. This article reviews the compound's biological activity, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C16H14ClN2O4

- CAS Number : 331460-04-9

- Molecular Weight : 334.74 g/mol

The compound is synthesized primarily through the esterification of 2-chloro-5-nitrobenzyl alcohol with phenylacetic acid, typically using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with proteins and nucleic acids, potentially leading to various biological effects.

Key Mechanisms:

- Reduction : The nitro group can be reduced to an amine, which may enhance the compound's reactivity towards biological targets.

- Substitution Reactions : The chloro group can be substituted by nucleophiles, altering the compound's biological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, the presence of halogen substituents often enhances the antimicrobial efficacy against various pathogens .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways, similar to other nitrophenyl derivatives that have shown inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Case Studies

-

Enzyme Inhibition Study

- A study assessed the inhibition of AChE by various nitrophenyl derivatives, where compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potential .

- The mechanism of action involved binding to the active site of AChE, thereby preventing substrate hydrolysis.

- Antimicrobial Efficacy

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| (2-Chloro-5-nitrophenyl)methyl acetate | C15H13ClN2O3 | Moderate AChE inhibition | 10 |

| (2-Chloro-5-nitrophenyl)methyl benzoate | C16H14ClN2O3 | High AChE inhibition | 5 |

| (4-Nitrophenyl)methyl acetate | C10H11NO4 | Low antibacterial activity | >50 |

The table illustrates that while this compound shows promising activity, its derivatives may exhibit enhanced potency due to structural modifications.

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-5-nitrophenyl)methyl 2-phenylacetate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted phenylacetic acid derivatives. A plausible route includes:

Nucleophilic substitution : React 2-chloro-5-nitrophenol with methyl α-bromo-2-phenylacetate in the presence of a base (e.g., K₂CO₃) to form the ester linkage.

Nitration : If the nitro group is not pre-installed, nitration of a chlorophenyl intermediate using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) can introduce the nitro group at the para position relative to the chloro substituent .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.3 ppm for methyl ester protons) and aromatic substitution patterns (integration for chloro and nitro groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 229.62 (C₉H₈ClNO₄) and rule out impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to the nitro and chloro groups, which may cause respiratory or dermal irritation:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for synthesis and purification steps.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Waste disposal : Collect in halogenated waste containers and incinerate at >1000°C .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations, Gaussian software).

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic proton signals.

- Isotopic labeling : Synthesize deuterated analogs to confirm assignments for complex splitting patterns .

Q. What strategies optimize regioselectivity in derivatization reactions involving the nitro group?

Methodological Answer:

- Directing groups : Utilize the chloro substituent’s meta-directing effect to guide nitration or sulfonation.

- Protection/deprotection : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) to enable selective functionalization at the chloro site.

- Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, leveraging the nitro group’s electron-withdrawing effect to enhance reactivity .

Q. How does the electronic environment of the chloro and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : The nitro group deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative coupling.

- Steric effects : The chloro substituent at position 2 creates steric hindrance, favoring reactions at position 4 or 6.

- Computational modeling : Use Hammett constants (σₚ = +0.78 for NO₂, +0.23 for Cl) to predict reaction rates and regioselectivity in SNAr or Ullmann-type couplings .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Design of experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry, catalyst loading).

- Quality control : Establish acceptance criteria (e.g., ≤2% impurity by HPLC) and validate reproducibility across ≥3 independent batches .

Q. How can researchers evaluate the compound’s potential as a cytochrome P450 inhibitor?

Methodological Answer:

- In vitro assays : Incubate with human liver microsomes and probe substrates (e.g., CYP3A4 with midazolam). Measure metabolite formation via LC-MS/MS.

- Docking studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to CYP active sites.

- IC₅₀ determination : Use non-linear regression to calculate inhibition potency, comparing with known inhibitors (e.g., ketoconazole) .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points (e.g., 110°C vs. 118°C).

Resolution Steps :

Purity verification : Re-analyze both samples via DSC (differential scanning calorimetry).

Polymorphism screening : Perform X-ray crystallography to identify crystalline forms.

Environmental factors : Check for humidity-induced hydration during measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.